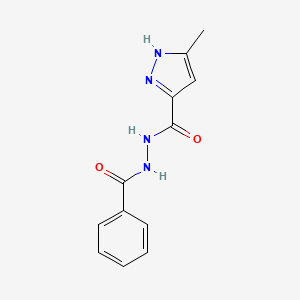

N'-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide” is a chemical compound that has been evaluated for biological activities as a potential DNA gyrase inhibitor . It’s part of a family of 19 novel analogs that were designed and synthesized .

Synthesis Analysis

The synthesis of “N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide” involves a multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A total of 19 novel analogs were designed, synthesized, and evaluated for biological activities .

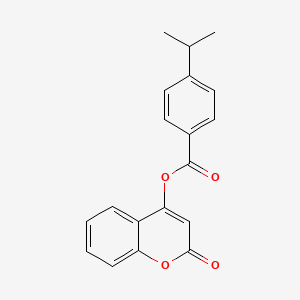

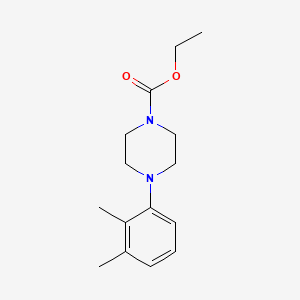

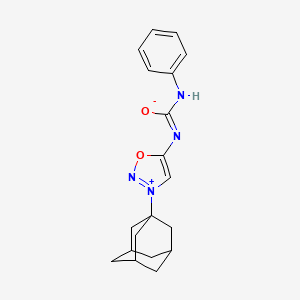

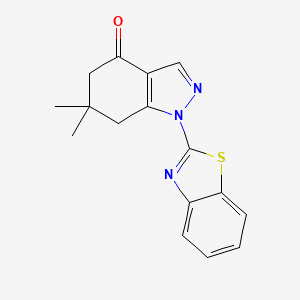

Molecular Structure Analysis

The molecular structure of “N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide” is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The structure-activity relationships were discussed based on the biological and docking simulation results .

Chemical Reactions Analysis

“N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide” and its analogs have shown to strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase . The compounds displayed antibacterial activities against B. subtilis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . Their unique structure and properties make them valuable in the development of new therapeutic agents .

Agrochemistry

Pyrazoles also find applications in agrochemistry . For example, certain pyrazole derivatives have been developed as insecticidal compounds .

Coordination Chemistry

In coordination chemistry, pyrazoles can act as ligands, coordinating to metal ions to form complex structures . This can lead to materials with interesting properties, useful in a variety of applications.

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form complexes with metals, leading to organometallic compounds with potential applications in catalysis, materials science, and more .

Synthetic Chemistry

In synthetic chemistry, pyrazoles are valuable building blocks . They can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Wirkmechanismus

Target of Action

N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide is primarily targeted towards DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .

Mode of Action

The compound interacts with DNA gyrase, inhibiting its activity . .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription processes, as the enzyme’s primary function is to introduce negative supercoils into the DNA . This disruption can lead to the cessation of these processes, thereby inhibiting the growth and proliferation of bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription . This makes N’-benzoyl-3-methyl-1H-pyrazole-5-carbohydrazide a potential candidate for the development of new antibacterial agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-benzoyl-5-methyl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-7-10(14-13-8)12(18)16-15-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSIMOWNOHYCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N'-(phenylcarbonyl)-1H-pyrazole-5-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)

amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)

![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)

![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)

![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)

![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)